(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide
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Overview
Description
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide is a heterocyclic compound that features a quinoline moiety. Quinoline derivatives are known for their wide range of pharmacological activities, including antimicrobial, antimalarial, anti-inflammatory, and antiparasitic properties
Preparation Methods
The synthesis of (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide typically involves the condensation of 2-chloroquinoline-3-carbaldehyde with appropriate reagents under controlled conditions. One common method involves the use of glacial acetic acid as a catalyst . The reaction conditions often require precise temperature control and the use of solvents such as methanol or ethanol to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide undergoes various chemical reactions, including:
Scientific Research Applications
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide has several scientific research applications:
Mechanism of Action
The mechanism of action of (E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to inhibit the activity of certain enzymes and proteins, disrupting essential biological processes in microorganisms . This inhibition can lead to the death of the microorganisms or the prevention of their growth and replication .
Comparison with Similar Compounds
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide can be compared with other quinoline derivatives, such as:
Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.
Quinoline-3-carbaldehyde: Another quinoline derivative with similar synthetic routes and applications.
2-chloroquinoline-3-carbaldehyde: A precursor in the synthesis of various quinoline-based compounds.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives .
Properties
IUPAC Name |
(E)-3-(2-chloroquinolin-3-yl)-2-cyanoprop-2-enethioamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClN3S/c14-12-9(6-10(7-15)13(16)18)5-8-3-1-2-4-11(8)17-12/h1-6H,(H2,16,18)/b10-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRBHOIFCGCPFI-UXBLZVDNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)C=C(C#N)C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(C(=N2)Cl)/C=C(\C#N)/C(=S)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClN3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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